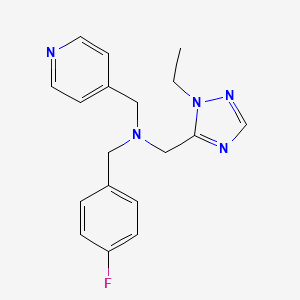![molecular formula C20H24N4O2 B5902968 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)
3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and indazole, two chemical groups that have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole involves the inhibition of various signaling pathways and enzymes that are involved in the pathogenesis of diseases. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway and induce the expression of pro-apoptotic proteins such as Bax and caspases. In neurological disorders, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and the activation of inflammatory cytokines such as TNF-α and IL-1β. In infectious diseases, this compound has been shown to inhibit the growth and replication of pathogens by targeting various enzymes such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole depend on the specific disease and target organ. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to the improvement of cognitive and motor functions. In infectious diseases, this compound has been shown to inhibit the growth and replication of pathogens, leading to the prevention and treatment of infections.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments include its high potency, selectivity, and low toxicity. This compound has been extensively studied in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties have been well characterized. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and complex synthesis method.
Future Directions
There are several future directions for the research and development of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of this compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans.
3. Identification of novel targets and signaling pathways for this compound in various diseases.
4. Development of novel formulations and delivery systems for this compound to improve its bioavailability and efficacy.
5. Investigation of the potential synergistic effects of this compound with other drugs and therapies.
6. Clinical trials to evaluate the safety and efficacy of this compound in humans for various diseases.
Conclusion:
In conclusion, 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound are warranted to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole involves the reaction of 4-benzoylpiperazine with 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Scientific Research Applications
3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole has been studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent by inhibiting oxidative stress and inflammation. In infectious diseases, this compound has been shown to possess antibacterial and antiviral activities by inhibiting the growth and replication of pathogens.
properties
IUPAC Name |
[4-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-7-8-17-16(13-14)18(22-21-17)20(26)24-11-9-23(10-12-24)19(25)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBGLSZLGYCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

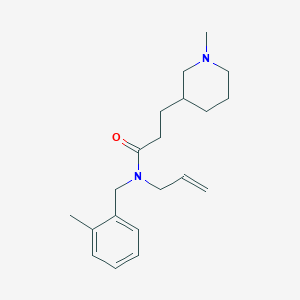
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)
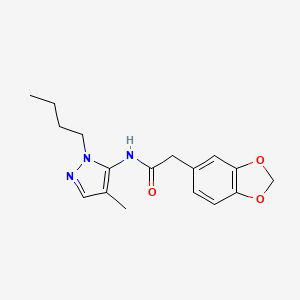
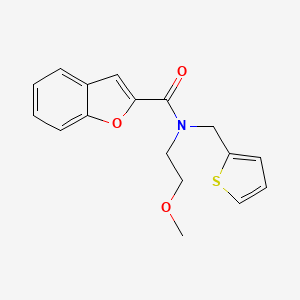
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
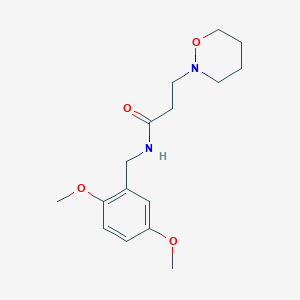
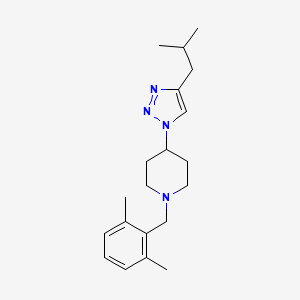
![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
